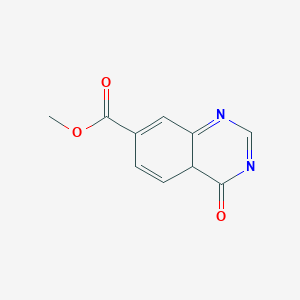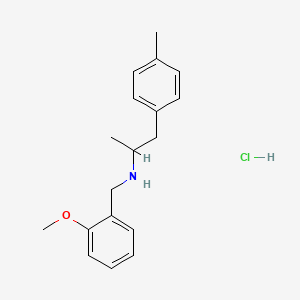![molecular formula C10H16N2O6 B12359698 1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12359698.png)
1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,3-diazinane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2R,3R,4R,5R)-3,4-dihidroxi-5-(hidroximetil)-3-metiloxolan-2-il]-1,3-diazinana-2,4-diona es un compuesto orgánico complejo con importancia significativa en varios campos científicos. Este compuesto se caracteriza por su estructura única, que incluye múltiples grupos hidroxilo y un anillo de diazinana.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-[(2R,3R,4R,5R)-3,4-dihidroxi-5-(hidroximetil)-3-metiloxolan-2-il]-1,3-diazinana-2,4-diona generalmente implica múltiples pasos. Un método común incluye la protección de grupos hidroxilo seguida de la formación del anillo de diazinana mediante reacciones de ciclización. Las condiciones de reacción a menudo requieren catalizadores y solventes específicos para garantizar un alto rendimiento y pureza.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar la eficiencia. Esto incluye el uso de reactores de flujo continuo y sistemas automatizados para controlar la temperatura, la presión y el tiempo de reacción. El proceso de purificación a menudo involucra técnicas de cristalización y cromatografía para lograr los niveles de pureza deseados.
Análisis De Reacciones Químicas
Tipos de reacciones
1-[(2R,3R,4R,5R)-3,4-dihidroxi-5-(hidroximetil)-3-metiloxolan-2-il]-1,3-diazinana-2,4-diona experimenta varias reacciones químicas, que incluyen:
Oxidación: Los grupos hidroxilo se pueden oxidar para formar compuestos carbonílicos.
Reducción: El compuesto se puede reducir para formar diferentes derivados con grupos funcionales alterados.
Sustitución: Los grupos hidroxilo se pueden sustituir con otros grupos funcionales utilizando reactivos apropiados.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y reactivos de sustitución como los haluros de alquilo. Las condiciones de reacción varían según el producto deseado, pero generalmente implican temperaturas y niveles de pH controlados.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados con grupos funcionales modificados, que se pueden utilizar para una mayor síntesis química o como intermediarios en aplicaciones farmacéuticas.
Aplicaciones Científicas De Investigación
1-[(2R,3R,4R,5R)-3,4-dihidroxi-5-(hidroximetil)-3-metiloxolan-2-il]-1,3-diazinana-2,4-diona tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por su posible papel en las vías bioquímicas y las interacciones con las enzimas.
Medicina: Se investiga por sus posibles efectos terapéuticos y como precursor para el desarrollo de fármacos.
Industria: Se utiliza en la producción de varios productos y materiales químicos.
Mecanismo De Acción
El mecanismo de acción de 1-[(2R,3R,4R,5R)-3,4-dihidroxi-5-(hidroximetil)-3-metiloxolan-2-il]-1,3-diazinana-2,4-diona implica su interacción con objetivos moleculares y vías específicos. El compuesto puede unirse a enzimas y receptores, alterando su actividad y provocando varios efectos bioquímicos. Las vías exactas involucradas dependen de la aplicación específica y del sistema biológico que se esté estudiando.
Comparación Con Compuestos Similares
Compuestos similares
5,6-Dihidrouridina: Un compuesto similar con una estructura ligeramente diferente, que a menudo se encuentra en tRNA.
1,4-Dihidronicotinamida ribósido: Otro compuesto relacionado con grupos funcionales similares pero diferente actividad biológica.
Unicidad
1-[(2R,3R,4R,5R)-3,4-dihidroxi-5-(hidroximetil)-3-metiloxolan-2-il]-1,3-diazinana-2,4-diona es única debido a su disposición específica de grupos hidroxilo y la presencia del anillo de diazinana.
Propiedades
Fórmula molecular |
C10H16N2O6 |
|---|---|
Peso molecular |
260.24 g/mol |
Nombre IUPAC |
1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H16N2O6/c1-10(17)7(15)5(4-13)18-8(10)12-3-2-6(14)11-9(12)16/h5,7-8,13,15,17H,2-4H2,1H3,(H,11,14,16)/t5-,7-,8-,10-/m1/s1 |
Clave InChI |
IKUDAUXLWSFDJW-VPCXQMTMSA-N |
SMILES isomérico |
C[C@]1([C@@H]([C@H](O[C@H]1N2CCC(=O)NC2=O)CO)O)O |
SMILES canónico |
CC1(C(C(OC1N2CCC(=O)NC2=O)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



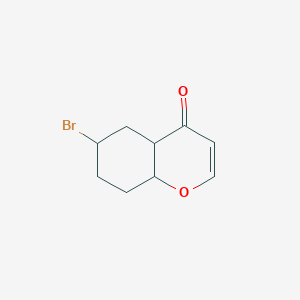
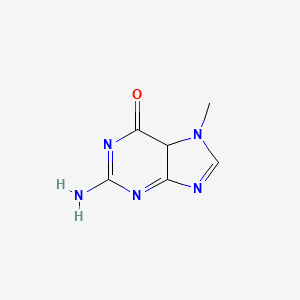
![(2S)-2-azaniumyl-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoate](/img/structure/B12359640.png)

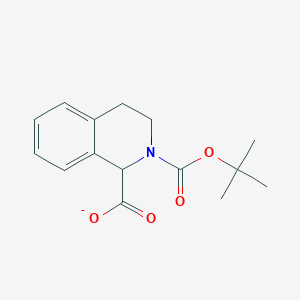

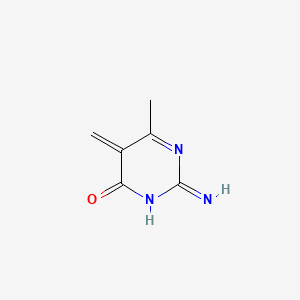
![(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21R,24S)-21,24-dihydroxy-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21R,24S)-6'-ethyl-21,24-dihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B12359669.png)
![3-[(2,4-Difluorophenyl)methyl]-3,4-dihydro-1,2,4-triazol-5-one](/img/structure/B12359674.png)

